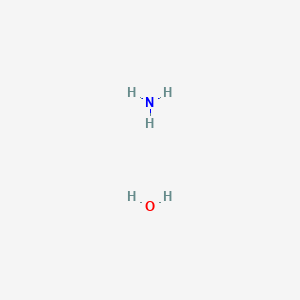
Azane;hydrate
Vue d'ensemble
Description
Azane;hydrate, is a solution of ammonia in waterThis compound is a weak base and is widely used in various industrial and laboratory applications due to its ability to act as a source of ammonia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium hydroxide is prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented as:
NH3(g)+H2O(l)→NH4OH(aq)
Industrial Production Methods
Industrially, ammonium hydroxide is produced by bubbling ammonia gas through water. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced. The process is typically carried out in large absorption towers where ammonia gas is absorbed into water under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts.
Precipitation: Forms precipitates with certain metal ions.
Complexation: Acts as a ligand to form complex ions with transition metals.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid (HCl) to form ammonium chloride (NH4Cl).
Metal Ions: Reacts with metal ions like copper(II) ions (Cu2+) to form complex ions such as tetraamminecopper(II) ([Cu(NH3)4]2+).
Major Products
Ammonium Salts: Formed by neutralization reactions with acids.
Complex Ions: Formed by reaction with transition metal ions.
Applications De Recherche Scientifique
Ammonium hydroxide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and as a buffer solution.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent in medical laboratories.
Mécanisme D'action
Ammonium hydroxide exerts its effects primarily through its basic nature. It can donate hydroxide ions (OH-) in aqueous solutions, which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization: Reacts with hydrogen ions (H+) to form water.
Complexation: Forms coordination complexes with metal ions.
Comparaison Avec Des Composés Similaires
Ammonium hydroxide can be compared with other similar compounds such as:
Sodium hydroxide (NaOH): A strong base used in similar applications but is more caustic.
Potassium hydroxide (KOH): Another strong base with similar uses but different solubility properties.
Calcium hydroxide (Ca(OH)2): A weaker base used in different industrial applications.
Ammonium hydroxide is unique due to its moderate basicity and ability to form complex ions with transition metals, making it versatile for various applications .
Propriétés
Numéro CAS |
16393-49-0 |
|---|---|
Formule moléculaire |
NH4OH H5NO |
Poids moléculaire |
35.046 g/mol |
Nom IUPAC |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
Clé InChI |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
SMILES canonique |
[NH4+].[OH-] |
Point d'ébullition |
38 °C (25%) |
Color/Form |
Colorless liquid |
Densité |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
melting_point |
-58 °C (25%) |
Key on ui other cas no. |
1336-21-6 |
Description physique |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Pictogrammes |
Corrosive; Environmental Hazard |
Solubilité |
Exists only in solution Solubility in water: miscible |
Synonymes |
ammonium hydroxide Hydroxide, Ammonium |
Densité de vapeur |
Relative vapor density (air = 1): 0.6 |
Pression de vapeur |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














